

Structure-activity relationship (SAR) studies of Benzo[d]dioxol-4-ylmethanol derivatives.

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Compound of Interest

Compound Name: *Benzo[d][1,3]dioxol-4-ylmethanol*

Cat. No.: *B1333388*

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A comprehensive analysis of the structure-activity relationships (SAR) of Benzo[d]dioxol-4-ylmethanol derivatives reveals a versatile scaffold with a wide range of pharmacological activities. This guide provides a comparative overview of their performance as anticancer, antimicrobial, antioxidant, and anticonvulsant agents, supported by experimental data from various studies.

Anticancer and COX Inhibitory Activities

Benzo[d]dioxole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. A key mechanism contributing to both anti-inflammatory and anticancer effects for some derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Cytotoxicity and COX Inhibition of Benzo[d]dioxole Derivatives

Compound	Modification	Target Cell Line/Enzyme	Activity (IC50/CC50)	Reference
3e	2-(6-(3-bromobenzoyl)benzo[d][1,2-dioxol-5-yl]acetate	HeLa	219 μ M (CC50)	[3]
COX-1	2.36 μ M	[3]		
COX-2	2.73 μ M	[3]		
4f	2-(6-(2,4-dichlorobenzoyl)benzo[d][1,2-dioxol-5-yl]acetic acid	COX-1	0.725 μ M	[3]
2a	Carboxamide derivative	Hep3B	Reduces α -fetoprotein secretion to 1625.8 ng/ml	[4][5]
2b	Carboxamide derivative	Hep3B	Reduces α -fetoprotein secretion to 2340 ng/ml	[4][5]
7a	Benzodiazepine derivative	-	Negligible anticancer activity	[4][5]
7b	Benzodiazepine derivative	-	Negligible anticancer activity	[4][5]
IId	N-(4-(2-methoxyphenoxy)phenyl)benzo[d]	HeLa, HepG2	IC50: 26.59–65.16 μ M	[6]

[1][2]dioxole-5-
carboxamide

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., HeLa, Hep3B) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the benzo[d]dioxole derivatives and incubated for another 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (IC₅₀) is then calculated.

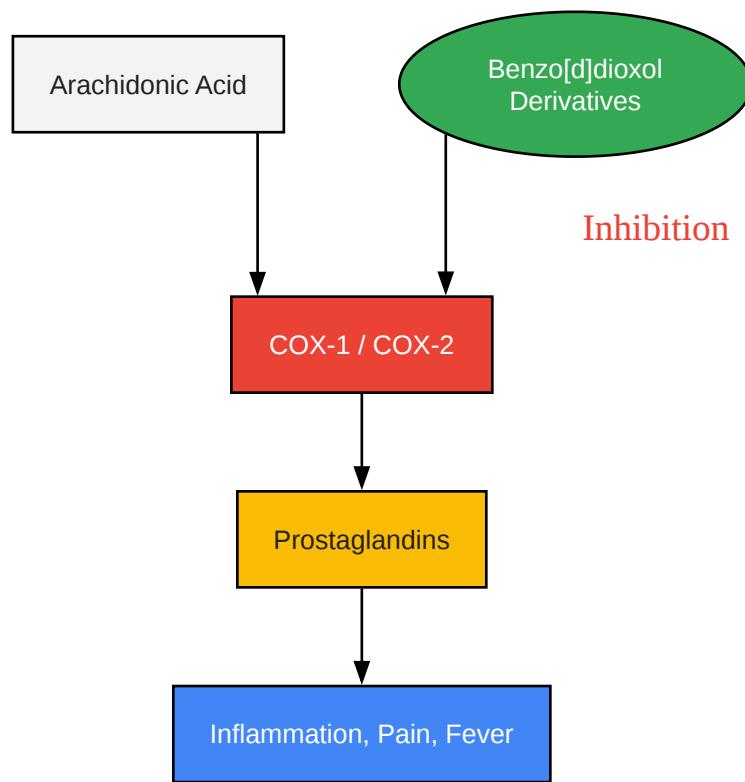
Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activities of the compounds are determined using a COX inhibitor screening assay kit.

- Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.
- Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme solution.

- Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
- Prostaglandin Quantification: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin H₂ (PGH₂) produced is measured, often via an enzyme immunoassay (EIA) for its stable metabolite prostaglandin F_{2α} (PGF_{2α}).
- IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Mechanism of Action: COX Inhibition



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Caption: Mechanism of COX inhibition by Benzo[d]dioxol derivatives.

Antimicrobial Activity

Several Benzo[d]dioxol derivatives have demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzo[d]dioxole Derivatives

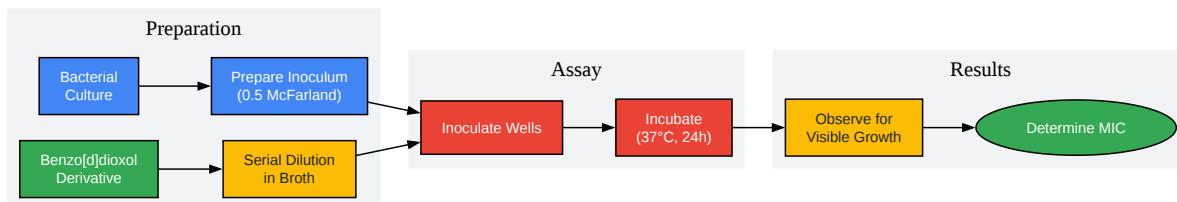
Compound	Modification	Target Strain	Activity (MIC in $\mu\text{g/mL}$)	Reference
3e	2-(6-(3-bromobenzoyl)benzo[d][1,2-dioxol-5-yl)acetate	Staphylococcus aureus	125	[7]
Escherichia coli	250	[7]		
Enterococcus faecalis	220	[7]		
Pseudomonas aeruginosa	100	[7]		
Schiff base derivative (2)	Schiff base from piperonal	MRSA	Active	[8]

Experimental Protocol

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

- Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
- Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow



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Caption: Workflow for MIC determination by broth dilution.

Antioxidant Activity

The antioxidant potential of Benzo[d]dioxol derivatives has been explored, with some compounds showing significant radical scavenging activity.

Table 3: Antioxidant Activity of Benzo[d]dioxole Derivatives

Compound	Modification	Activity (IC ₅₀ in $\mu\text{g/mL}$)	Reference
3a	Methyl 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetate	21.44	[7]
3b	Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate	96.07	[7]
3e	2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate	58.45	[7]
3f	Methyl 2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate	72.17	[7]
7a	Benzodiazepine derivative	39.85 μM	[4][5]
7b	Benzodiazepine derivative	79.95 μM	[4][5]
Trolox (Standard)	-	1.93	[7]

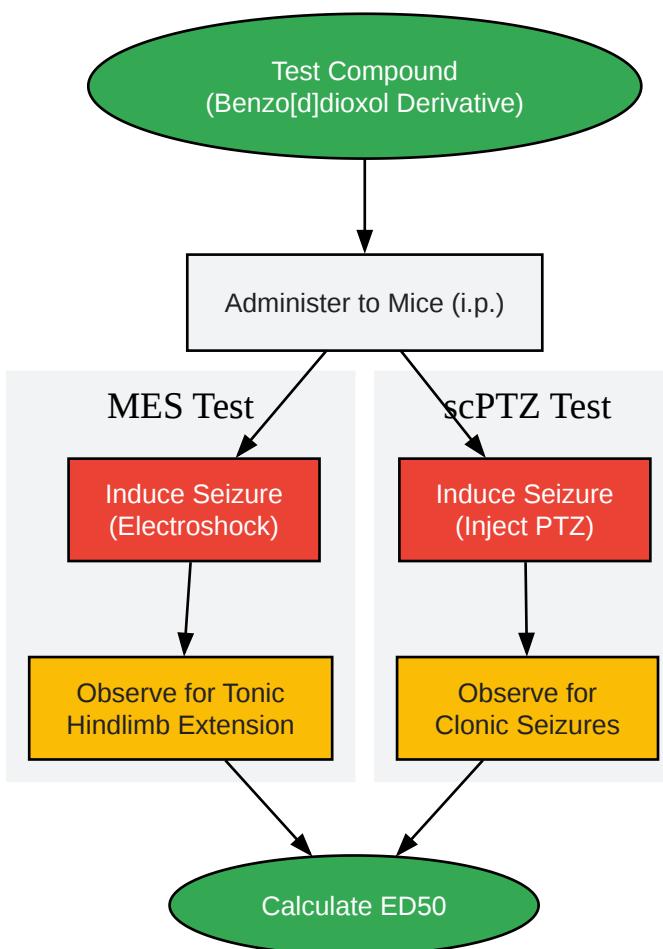
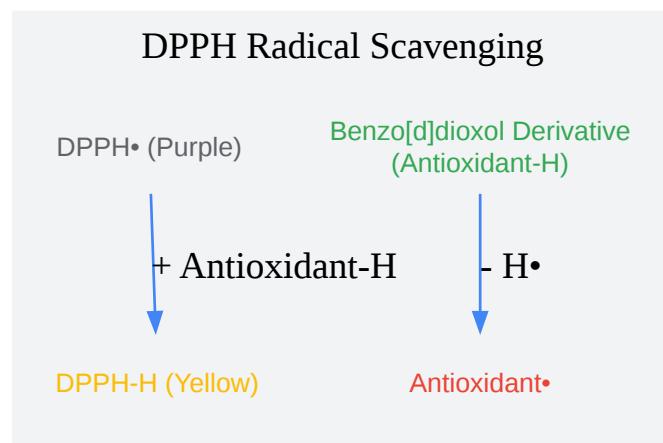
Experimental Protocol

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- DPPH Solution: A fresh solution of DPPH in methanol is prepared.
- Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
- Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

- Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
- Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Assay Principle



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